hex-4-yn-1-amine
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Overview
Description
Hex-4-yn-1-amine is an organic compound with the molecular formula C6H11N. It is characterized by a six-carbon chain with a triple bond between the fourth and fifth carbon atoms and an amine group attached to the first carbon atom. This compound is a member of the alkynyl amines family and is known for its reactivity due to the presence of both the alkyne and amine functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hex-4-yn-1-amine can be synthesized through various methods. One common approach involves the reaction of 4-pentyn-1-ol with ammonia or an amine under dehydrating conditions. Another method includes the alkylation of propargylamine with appropriate alkyl halides.
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of nitriles or through the hydroamination of alkynes. These methods typically require specific catalysts and controlled reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Hex-4-yn-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or amides.
Reduction: The triple bond can be reduced to yield saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Nitriles or amides.
Reduction: Saturated amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
Hex-4-yn-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne group.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of hex-4-yn-1-amine involves its ability to participate in nucleophilic addition and substitution reactions. The alkyne group can undergo cycloaddition reactions, while the amine group can form hydrogen bonds and interact with various electrophiles. These properties make it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Hexylamine: A saturated analogue with similar amine functionality but lacking the alkyne group.
Propargylamine: A shorter chain alkyne amine with similar reactivity.
Pent-4-yn-1-amine: A closely related compound with a five-carbon chain.
Uniqueness: Hex-4-yn-1-amine is unique due to its specific chain length and the position of the triple bond, which imparts distinct reactivity and properties compared to its analogues. This makes it particularly useful in applications requiring precise molecular configurations.
Properties
CAS No. |
120788-31-0 |
---|---|
Molecular Formula |
C6H11N |
Molecular Weight |
97.2 |
Purity |
95 |
Origin of Product |
United States |
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